4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline
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Overview
Description
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It is also known by its IUPAC name, N-(4-isopropylbenzyl)-4-methoxyaniline . This compound is characterized by the presence of a methoxy group (-OCH3) and an aniline group (-NH2) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) attached to another benzene ring.
Scientific Research Applications
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline has several scientific research applications:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which denotes that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Preparation Methods
The synthesis of 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline typically involves the reaction of 4-methoxyaniline with 4-isopropylbenzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . For example, the methoxy group can participate in hydrogen bonding interactions, while the aniline group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline can be compared with similar compounds such as:
4-methoxyaniline: This compound lacks the isopropylbenzyl group and has different chemical and biological properties.
N-(4-isopropylbenzyl)aniline: This compound lacks the methoxy group and has different reactivity and applications.
4-methoxy-N-(4-methoxyphenyl)aniline: This compound has an additional methoxy group, which alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)15-6-4-14(5-7-15)12-18-16-8-10-17(19-3)11-9-16/h4-11,13,18H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRKARDJWMCKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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